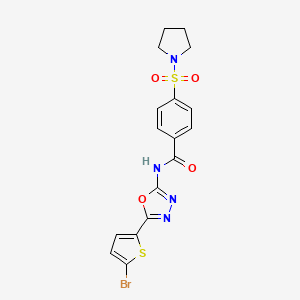

![molecular formula C8H14ClNO2 B2819599 2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride CAS No. 1156078-42-0](/img/structure/B2819599.png)

2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

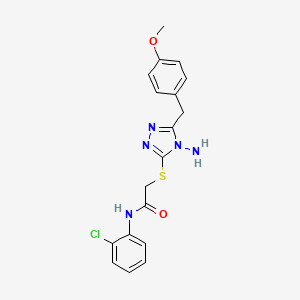

“2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” is a biochemical used for proteomics research . It has a molecular formula of C8H13NO2 HCl and a molecular weight of 191.66 .

Synthesis Analysis

The synthesis of similar structures like the 8-azabicyclo[3.2.1]octane scaffold has been a topic of interest in many research groups worldwide . Most approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported where the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis

The molecular structure of “2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” can be represented by the Inchi Code: 1S/C8H13NO2.ClH/c10-8(11)7-5-6-1-3-9(7)4-2-6;/h6-7H,1-5H2,(H,10,11);1H .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Studies

NMR Spectroscopy and X-Ray Diffraction : A series of esters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride were synthesized and studied using NMR spectroscopy and X-ray diffraction. This research helped in the unambiguous assignments of the bicyclic carbon and proton resonances, which is crucial for understanding the compound's structure (Arias-Pérez et al., 2001).

Conformational Studies : The synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid, a constrained pipecolic acid analogue, was reported, with the focus on the synthesis route yielding good total yield from cheap and readily available compounds (Casabona & Cativiela, 2006).

Chiral Auxiliary Applications : A novel enantiomerically pure bicyclic pyrrolidine derivative, synthesized from 2-azabicyclo[3.3.0]octane-3-carboxylic acid, was used as an efficient chiral auxiliary in Michael-type reactions via enamines (Martens & Lübben, 1991).

Synthesis and Molecular Structure

Synthesis of Chiral Compounds : The synthesis of chiral compounds like tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was achieved without using chiral catalysts or separation by chiral column chromatography. The structure was characterized using NMR spectroscopy and X-ray diffraction analysis (Moriguchi et al., 2014).

Conformationally Restricted Analogs : Practical syntheses of various conformationally restricted nonchiral pipecolic acid analogues were reported, involving short synthetic schemes with reasonably high yields. This includes the synthesis of 2-azabicyclo[2.2.2]octane-1-carboxylic acid (Radchenko et al., 2009).

Conformational Dependence and Reactivity

Conformational Dependence of Spin Coupling Constants : A study involving the synthesis of compounds like 2-azabicyclo(2.2.2)octane and interpretation of 15N13C spin coupling constants in terms of their conformational dependence was conducted (Berger, 1978).

DABCO-Promoted Decarboxylative Acylation : Research on the effectiveness of 1,4-Diazabicyclo[2.2.2]octane (DABCO) for decarboxylative acylation of carboxylic acids was carried out, highlighting its role in synthesizing a variety of α-keto (or α,β-unsaturated) amides and esters (Zhang et al., 2017).

Safety and Hazards

Zukünftige Richtungen

Research directed towards the preparation of similar structures like the 8-azabicyclo[3.2.1]octane scaffold in a stereoselective manner has attracted attention from many research groups worldwide . This suggests that “2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride” and similar compounds may continue to be a topic of interest in future research.

Eigenschaften

IUPAC Name |

2-azabicyclo[2.2.2]octane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-6(2-4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGQBILAXJRSIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1CN2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azabicyclo[2.2.2]octane-1-carboxylic acid hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2819518.png)

![methyl 4-chloro-2-{[(1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoate](/img/structure/B2819519.png)

![Ethyl 4-{[(3-methoxyphenyl)methyl]amino}quinazoline-2-carboxylate](/img/structure/B2819521.png)

![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-3-yl)cyclopropane-1-carboxamide](/img/structure/B2819528.png)

![4-((3-((4-Chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)-3,5-dimethylisoxazole](/img/structure/B2819533.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-indole-5-carboxamide](/img/structure/B2819534.png)